molecular formula C25H26N4O3 B2641586 N-[(2,4-dimethoxyphenyl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1206994-99-1

N-[(2,4-dimethoxyphenyl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B2641586
CAS No.: 1206994-99-1
M. Wt: 430.508
InChI Key: GIIQFDRNYJBZRT-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with a 2,4-dimethoxyphenylmethyl group and a 4-(propan-2-yl)phenyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,4-dimethoxyphenylmethyl group: This step often involves a nucleophilic substitution reaction where the pyrazolo[1,5-a]pyrimidine core reacts with a 2,4-dimethoxybenzyl halide in the presence of a base.

    Attachment of the 4-(propan-2-yl)phenyl group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the pyrazolo[1,5-a]pyrimidine core is alkylated with an isopropylbenzene derivative in the presence of a Lewis acid catalyst.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate compound with an appropriate amine or amide reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic rings or the pyrazolo[1,5-a]pyrimidine core are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-dimethoxyphenyl)methyl]-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
  • N-[(2,4-dimethoxyphenyl)methyl]-7-[4-(methyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • N-[(2,4-dimethoxyphenyl)methyl]-7-[4-(ethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

N-[(2,4-dimethoxyphenyl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethoxyphenylmethyl and 4-(propan-2-yl)phenyl groups differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological activities.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-7-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-16(2)17-5-7-18(8-6-17)22-11-12-26-24-21(15-28-29(22)24)25(30)27-14-19-9-10-20(31-3)13-23(19)32-4/h5-13,15-16H,14H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIQFDRNYJBZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)NCC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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